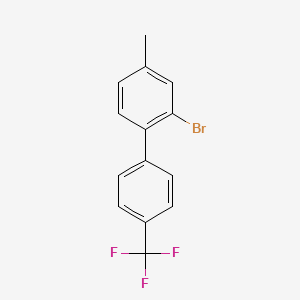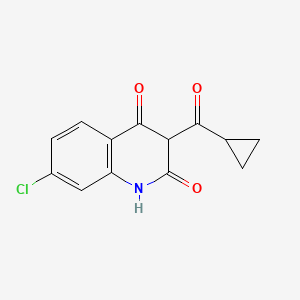
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is a chemical compound with the molecular formula C13H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline-2,4-dione with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, antitumor, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers and other materials to enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
作用機序
The mechanism of action of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
Similar Compounds
- 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one
- 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones
Uniqueness
Compared to similar compounds, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione stands out due to its specific structural features, such as the presence of the cyclopropanecarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6,10H,1-2H2,(H,15,18) |
InChIキー |
ZHDLTJAZHNMTOI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



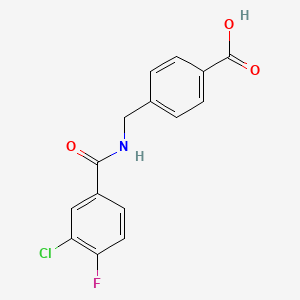
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
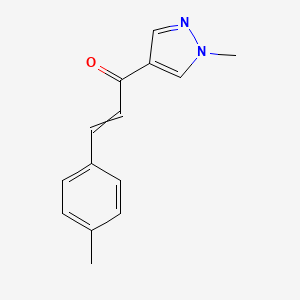
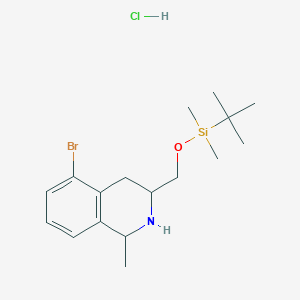
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
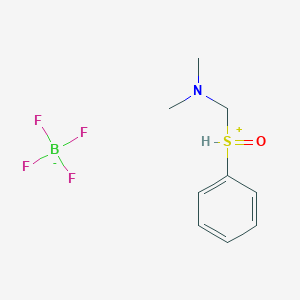
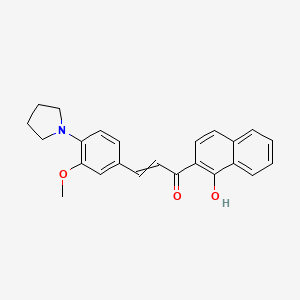

![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
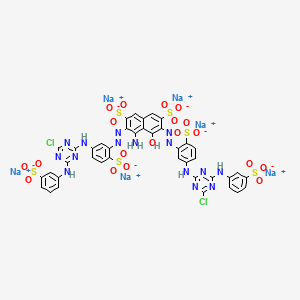
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
